molecular formula C29H35N5O6 B1353763 Z-Phe-his-leu-OH CAS No. 28458-19-7

Z-Phe-his-leu-OH

Cat. No.: B1353763
CAS No.: 28458-19-7
M. Wt: 549.6 g/mol
InChI Key: BOMYCHBQXOKSLT-SDHOMARFSA-N
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Description

This compound is particularly known for its role as a substrate for angiotensin I-converting enzyme (ACE), which is involved in blood pressure regulation and cardiovascular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Phe-his-leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid, leucine, to a solid resin. Subsequent amino acids, histidine and phenylalanine, are added sequentially through coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Z) group is used as a protecting group for the N-terminal amino acid .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Z-Phe-his-leu-OH undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this tripeptide by ACE results in the cleavage of the peptide bond, yielding His-Leu and other fragments .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include enzymes like ACE, as well as chemical reagents such as o-phthalaldehyde for the quantification of reaction products . The reactions are typically carried out under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products Formed

The major products formed from the hydrolysis of this compound by ACE are His-Leu and other peptide fragments. These products can be quantified and analyzed using various biochemical assays .

Scientific Research Applications

Z-Phe-his-leu-OH has numerous applications in scientific research:

    Pharmacology: It is used to study the activity of ACE and its inhibitors, which are important in the treatment of hypertension and cardiovascular diseases.

    Biochemistry: The compound serves as a model substrate for studying peptide hydrolysis and enzyme kinetics.

    Molecular Biology: It is utilized in the investigation of peptide-protein interactions and the development of peptide-based drugs.

    Industry: this compound is employed in the production of diagnostic assays and as a standard in analytical techniques.

Mechanism of Action

The primary mechanism of action of Z-Phe-his-leu-OH involves its interaction with ACE. The enzyme cleaves the peptide bond between phenylalanine and histidine, resulting in the formation of His-Leu and other fragments . This reaction is crucial for the regulation of blood pressure, as ACE converts angiotensin I to the potent vasoconstrictor angiotensin II .

Comparison with Similar Compounds

Similar Compounds

    Z-Phe-Leu: Another tripeptide substrate for ACE, differing by the absence of histidine.

    Z-Phe-Ala-OH: A similar compound used in peptide synthesis and enzyme studies.

Uniqueness

Z-Phe-his-leu-OH is unique due to the presence of histidine, which plays a critical role in its interaction with ACE. This makes it a valuable tool for studying the enzyme’s specificity and mechanism of action .

Properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O6/c1-19(2)13-25(28(37)38)33-27(36)24(15-22-16-30-18-31-22)32-26(35)23(14-20-9-5-3-6-10-20)34-29(39)40-17-21-11-7-4-8-12-21/h3-12,16,18-19,23-25H,13-15,17H2,1-2H3,(H,30,31)(H,32,35)(H,33,36)(H,34,39)(H,37,38)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMYCHBQXOKSLT-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Z-Phe-His-Leu-OH and how is it used in research on the Renin-Angiotensin System (RAS)?

A1: this compound (also known as Z-FHL) is a synthetic peptide that acts as a substrate for Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the RAS, a hormone system that regulates blood pressure and fluid balance in the body [, ]. In research settings, this compound is frequently used to measure ACE activity. This involves incubating the enzyme with the substrate and measuring the rate of product formation, providing insights into ACE activity levels. This is particularly relevant in studies investigating the role of the RAS in conditions like hypertension, cardiovascular disease, and diabetic nephropathy [, ].

Q2: The research papers mention using this compound alongside another substrate, hippuryl-His-Leu-OH (h-HL), to investigate different ACE domains. What is the significance of this approach?

A2: ACE possesses two active catalytic domains, referred to as the N-domain and C-domain. Interestingly, these domains exhibit different substrate specificities and potentially distinct physiological roles []. By employing both this compound and hippuryl-His-Leu-OH as substrates, researchers can assess the activity of each domain independently. Specifically, the ratio of this compound hydrolysis to hippuryl-His-Leu-OH hydrolysis provides a measure of the relative activity of the N-domain []. This approach enables a more nuanced understanding of ACE activity and its potential implications in various health conditions. For example, in the study on dyslipidemia in children, an elevated this compound/hippuryl-His-Leu-OH ratio suggested increased N-domain activity, which might be relevant to cardiovascular risk [].

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